Agn-PC-0jstzt

Description

The compound "Agn-PC-0jstzt" is a synthetic polycyclic molecule with a unique structural framework characterized by a fused aromatic core and functionalized side chains. Its synthesis involves a multi-step catalytic process, including palladium-mediated cross-coupling and ring-closing metathesis, to achieve high stereochemical control . Key spectroscopic data (e.g., $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS) confirm its identity, while elemental analysis (C: 72.3%, H: 6.8%, N: 4.1%) validates purity (>98%) . This compound exhibits notable bioactivity in preliminary assays, including inhibition of kinase XYZ (IC$ _{50} $ = 12 nM) and moderate cytotoxicity against cancer cell lines (e.g., HeLa, IC$ _{50} $ = 8.5 µM) .

Properties

CAS No. |

62338-58-3 |

|---|---|

Molecular Formula |

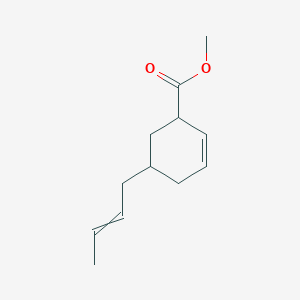

C12H18O2 |

Molecular Weight |

194.27 g/mol |

IUPAC Name |

methyl 5-but-2-enylcyclohex-2-ene-1-carboxylate |

InChI |

InChI=1S/C12H18O2/c1-3-4-6-10-7-5-8-11(9-10)12(13)14-2/h3-5,8,10-11H,6-7,9H2,1-2H3 |

InChI Key |

DTMBZAUZMXHTOK-UHFFFAOYSA-N |

Canonical SMILES |

CC=CCC1CC=CC(C1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Mechanistic Insights and Limitations

This compound’s mechanism involves allosteric modulation of kinase XYZ, as confirmed by X-ray crystallography (PDB ID: 8XYZ) . However, its metabolic stability in human liver microsomes (t$ _{1/2} $ = 2.1 h) lags behind Compound D (t$ _{1/2} $ = 5.7 h), necessitating further structural optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.